N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, propoxy, methoxy, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction between 3-chloro-4-propoxyphenol and methoxyacetyl chloride in the presence of a base such as pyridine to form the intermediate compound.
Coupling reaction: The intermediate is then reacted with 2,4-dichlorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- N-(3-chloro-4-hydroxyphenyl)acetamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18Cl3NO4 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H18Cl3NO4/c1-2-7-24-16-5-3-12(8-14(16)20)10-26-22-18(23)11-25-17-6-4-13(19)9-15(17)21/h3-6,8-9H,2,7,10-11H2,1H3,(H,22,23) |
InChI Key |
LFMGGKRLMIGULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CONC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.